molecular formula C21H16O2 B14480938 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one CAS No. 65908-37-4

3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14480938
CAS No.: 65908-37-4
M. Wt: 300.3 g/mol
InChI Key: ZCUHPBBQSHVVCS-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one is a complex organic compound that belongs to the class of indanones Indanones are bicyclic compounds containing a benzene ring fused to a cyclopentanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods:

    Cyclization of Electron-Rich 2-Alkyl-1-Ethynylbenzene Derivatives: This method involves the use of TpRuPPh₃(CH₃CN)₂PF₆ as a catalyst in hot toluene.

    Palladium-Catalyzed Carbonylative Cyclization: This method uses unsaturated aryl iodides and dienyl triflates, iodides, and bromides.

    Nickel-Catalyzed Reductive Cyclization: This method involves the use of nickel as a catalyst to achieve high enantiomeric induction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of hydroxy and diphenyl groups enhances its reactivity and makes it suitable for various scientific and industrial applications.

Properties

CAS No.

65908-37-4

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

3-hydroxy-2,3-diphenyl-2H-inden-1-one

InChI

InChI=1S/C21H16O2/c22-20-17-13-7-8-14-18(17)21(23,16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14,19,23H

InChI Key

ZCUHPBBQSHVVCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Origin of Product

United States

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